molecular formula C17H23N5O2 B11243924 4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

Cat. No.: B11243924
M. Wt: 329.4 g/mol
InChI Key: XXYLPHYZSKWLRT-UHFFFAOYSA-N
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Description

4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a cyclopentyl group, and a tetrazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the tetrazole ring through a 1,3-dipolar cycloaddition reaction involving an azide and a nitrile compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine or cyclopentyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or aldehyde derivative, while reduction of the tetrazole ring could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, for example, could mimic certain functional groups in biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and morpholine-containing molecules, such as:

  • 1-(4-Methoxyphenyl)-1H-pyrrole
  • 1-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

What sets 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE apart is its combination of structural elements, which confer unique chemical and physical properties. The presence of the tetrazole ring, in particular, provides distinctive reactivity and binding characteristics that are not found in simpler analogs.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

4-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]morpholine

InChI

InChI=1S/C17H23N5O2/c1-23-15-6-4-14(5-7-15)22-16(18-19-20-22)17(8-2-3-9-17)21-10-12-24-13-11-21/h4-7H,2-3,8-13H2,1H3

InChI Key

XXYLPHYZSKWLRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)N4CCOCC4

Origin of Product

United States

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